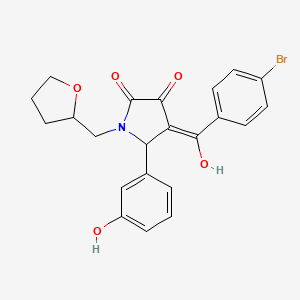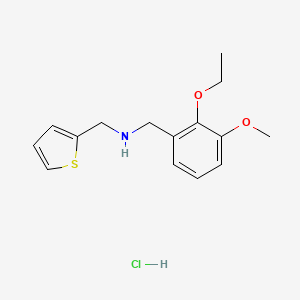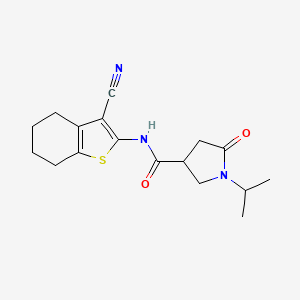
4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one is a complex organic compound with a unique structure that includes a bromobenzoyl group, a hydroxyphenyl group, and a tetrahydrofuran-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one typically involves multi-step organic reactions. One common approach is:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Bromobenzoyl Group: This can be achieved through a Friedel-Crafts acylation reaction, where the pyrrole ring is acylated with 4-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the Hydroxyphenyl Group: This step can involve a Suzuki coupling reaction, where a boronic acid derivative of hydroxyphenyl is coupled with the brominated pyrrole intermediate.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be done through a nucleophilic substitution reaction, where the tetrahydrofuran-2-ylmethyl group is introduced using a suitable leaving group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
Oxidation: The hydroxy groups in the compound can undergo oxidation to form quinones.
Reduction: The carbonyl group in the bromobenzoyl moiety can be reduced to an alcohol.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic properties. Its ability to undergo various chemical reactions makes it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one would depend on its specific application. For example, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The bromobenzoyl and hydroxyphenyl groups could play a role in binding to the target, while the pyrrole and tetrahydrofuran-2-ylmethyl groups could influence the compound’s overall stability and solubility.
相似化合物的比较
Similar Compounds
4-(4-Chlorobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: Similar structure but with a chlorine atom instead of bromine.
4-(4-Methylbenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: Similar structure but with a methyl group instead of bromine.
4-(4-Nitrobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one: Similar structure but with a nitro group instead of bromine.
Uniqueness
The presence of the bromine atom in 4-(4-Bromobenzoyl)-3-hydroxy-5-(3-hydroxyphenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-pyrrol-2(5H)-one can significantly influence its reactivity and interactions compared to its analogs. Bromine is a larger atom and can participate in different types of chemical reactions, such as halogen bonding, which can be advantageous in certain applications.
属性
CAS 编号 |
617697-37-7 |
|---|---|
分子式 |
C22H20BrNO5 |
分子量 |
458.3 g/mol |
IUPAC 名称 |
(4Z)-4-[(4-bromophenyl)-hydroxymethylidene]-5-(3-hydroxyphenyl)-1-(oxolan-2-ylmethyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H20BrNO5/c23-15-8-6-13(7-9-15)20(26)18-19(14-3-1-4-16(25)11-14)24(22(28)21(18)27)12-17-5-2-10-29-17/h1,3-4,6-9,11,17,19,25-26H,2,5,10,12H2/b20-18- |
InChI 键 |
KQDCPOMHMGYSPE-ZZEZOPTASA-N |
手性 SMILES |
C1CC(OC1)CN2C(/C(=C(\C3=CC=C(C=C3)Br)/O)/C(=O)C2=O)C4=CC(=CC=C4)O |
SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)O |
规范 SMILES |
C1CC(OC1)CN2C(C(=C(C3=CC=C(C=C3)Br)O)C(=O)C2=O)C4=CC(=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-(4-hydroxy-1-phenylbicyclo[2.2.2]oct-2-ylidene)-4-methylbenzenesulfonohydrazide](/img/structure/B5315974.png)
![N-(1-phenylethyl)-2-[(3-phenyl-2-propen-1-yl)oxy]benzamide](/img/structure/B5315982.png)
![1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5315985.png)
![1-(1,3-Benzodioxol-5-yl)-3-[1-(4-methylphenyl)ethyl]urea](/img/structure/B5315989.png)
![1-[1-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]piperidin-4-yl]pyrrolidin-2-one](/img/structure/B5315996.png)
![(3S*,5S*)-1-(3-methylbenzyl)-5-{[(6-methyl-3-pyridinyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5316004.png)
![7-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5316016.png)
![N-{2-chloro-2-phenyl-1-[(1,3-thiazol-2-ylamino)carbonyl]vinyl}benzamide](/img/structure/B5316025.png)
![3-(4-bromophenyl)-4,4-dimethyl-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5316036.png)
![(5Z)-5-{[3-BROMO-5-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE](/img/structure/B5316056.png)
![N-[1-(3-methoxyphenyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5316058.png)
![N-(5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5316059.png)

